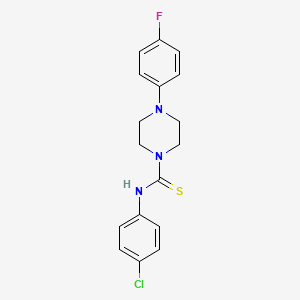

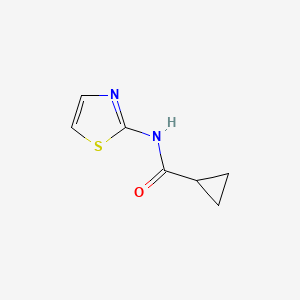

![molecular formula C12H11N3O3S B5786011 2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)

2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various synthetic routes, utilizing electrophilic building blocks for the formation of ring-annulated products. For instance, Janardhan et al. (2014) outlined the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks, leading to the formation of products in acceptable yields after the elimination of by-products like aniline/2-aminobenzothiazole (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through analytical and spectral studies, including single crystal X-ray data. This structural confirmation is crucial for understanding the compound's chemical behavior and its potential applications in various fields (Janardhan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the title compound include the formation of Schiff bases through the reaction with primary and heterocyclic amines, leading to a variety of nitrogen heterocyclic compounds. This reactivity is instrumental in exploring the compound's utility in synthesizing novel molecules with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Mécanisme D'action

Target of Action

CBMicro_005915, also known as Cobimetinib , is a selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . Its primary targets are mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) and MEK2 . These proteins are central components of the RAS/RAF/MEK/ERK signal transduction pathway, which plays a critical role in cellular proliferation .

Mode of Action

Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2 . By inhibiting these kinases, it disrupts the RAS/RAF/MEK/ERK pathway, thereby reducing cellular proliferation . This makes it an effective antineoplastic agent, particularly for treating unresectable or metastatic melanoma .

Biochemical Pathways

The RAS/RAF/MEK/ERK pathway is a key signaling pathway involved in cell growth, differentiation, and survival . By inhibiting MEK1 and MEK2, Cobimetinib disrupts this pathway, leading to reduced cellular proliferation . This disruption can have downstream effects on various cellular processes, potentially leading to cell death in cancerous cells .

Pharmacokinetics

As an orally active small molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the drug, influencing its efficacy and potential side effects.

Result of Action

The primary result of Cobimetinib’s action is a reduction in cellular proliferation, particularly in cancer cells . This is achieved through its inhibition of the RAS/RAF/MEK/ERK pathway . In clinical settings, this has proven effective for treating unresectable or metastatic melanoma .

Propriétés

IUPAC Name |

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-9-6-10(17)15-12(14-9)19-7-11(18)13-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLDHWDVXKGFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)

![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)

![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)

![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)

![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)